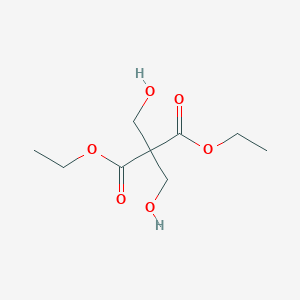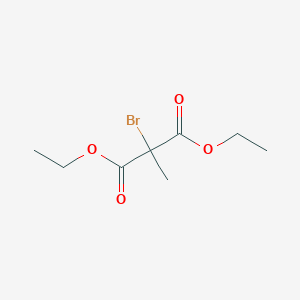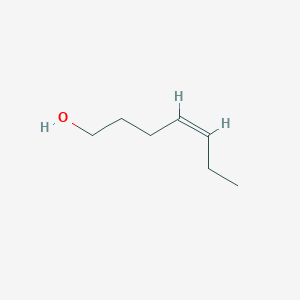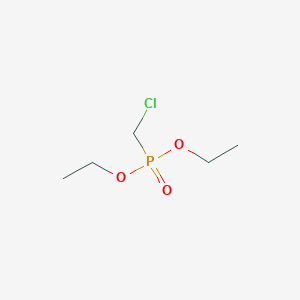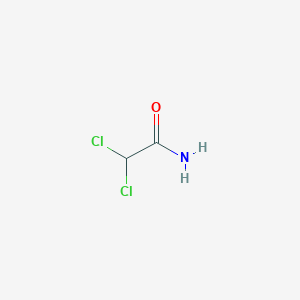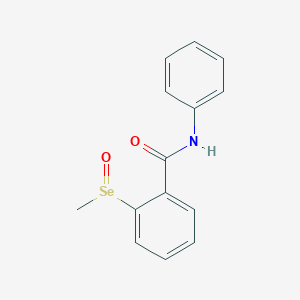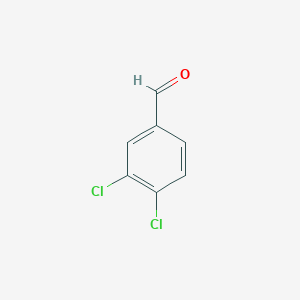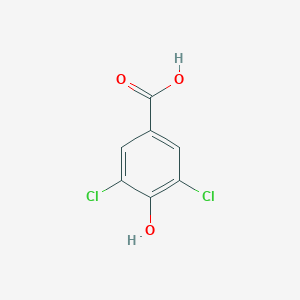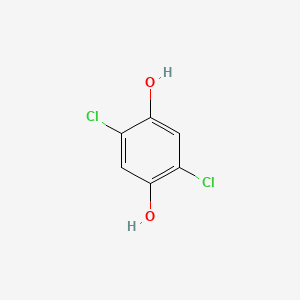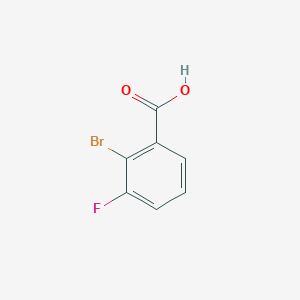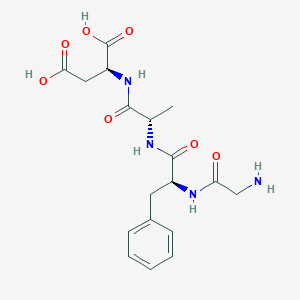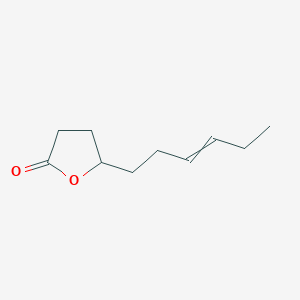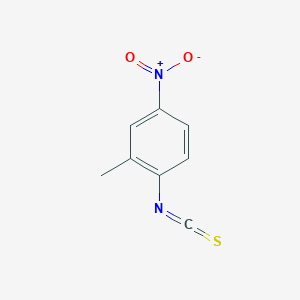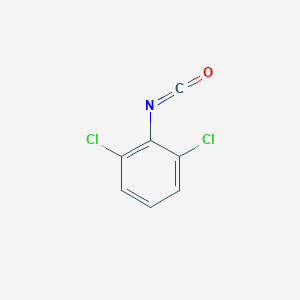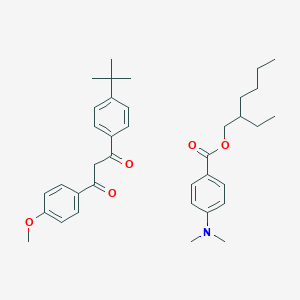
2-Ethylhexyl 4-dimethylaminobenzoate; 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexyl 4-dimethylaminobenzoate and 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione are two important compounds used in scientific research. These compounds have gained significant attention due to their potential applications in the field of sunscreen and photoprotection.
作用機序
The mechanism of action of 2-Ethylhexyl 4-dimethylaminobenzoate and 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione involves the absorption of UV radiation. 2-Ethylhexyl 4-dimethylaminobenzoate absorbs UVB radiation in the range of 280-320 nm. It acts as a sunscreen agent by converting UV radiation into less harmful heat. On the other hand, 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione absorbs UVA radiation in the range of 320-400 nm. It protects the skin from the harmful effects of UVA radiation by converting it into less harmful heat.
生化学的および生理学的効果
Both compounds have been extensively studied for their biochemical and physiological effects. 2-Ethylhexyl 4-dimethylaminobenzoate has been shown to be safe and effective in protecting the skin from UV radiation. It does not penetrate the skin and is not absorbed into the bloodstream. On the other hand, 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione has been shown to have some estrogenic activity. However, the levels of exposure in sunscreen formulations are very low and do not pose a risk to human health.
実験室実験の利点と制限
The advantages of using 2-Ethylhexyl 4-dimethylaminobenzoate and 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione in lab experiments include their ability to absorb UV radiation and their safety profile. These compounds are widely used in sunscreen formulations and have been extensively studied for their safety and efficacy. However, the limitations of using these compounds in lab experiments include their potential for photodegradation and the need for specialized equipment to measure their absorption spectra.
将来の方向性
There are several future directions for research on 2-Ethylhexyl 4-dimethylaminobenzoate and 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione. One area of research is the development of more effective sunscreen formulations that provide better protection against both UVA and UVB radiation. Another area of research is the use of these compounds in combination with other photoprotective agents to enhance their efficacy. Additionally, there is a need for more research on the environmental impact of these compounds and their potential for bioaccumulation in aquatic organisms.
Conclusion:
In conclusion, 2-Ethylhexyl 4-dimethylaminobenzoate and 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione are two important compounds used in scientific research. These compounds have potential applications in the field of sunscreen and photoprotection. They absorb UV radiation and protect the skin from its harmful effects. While these compounds have been extensively studied for their safety and efficacy, there is a need for more research on their environmental impact and potential for bioaccumulation.
合成法
2-Ethylhexyl 4-dimethylaminobenzoate and 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione are synthesized through different methods. The synthesis of 2-Ethylhexyl 4-dimethylaminobenzoate involves the reaction of 4-dimethylaminobenzoic acid with 2-ethylhexanol in the presence of a catalyst. On the other hand, the synthesis of 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione involves the reaction of 4-tert-butylphenol with 4-methoxybenzoyl chloride in the presence of a base.
科学的研究の応用
Both compounds have potential applications in the field of sunscreen and photoprotection. 2-Ethylhexyl 4-dimethylaminobenzoate is widely used in sunscreen formulations due to its ability to absorb UVB radiation. It is also used in combination with other UV filters to provide broad-spectrum protection. 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione, also known as BMDBM, is a potent UVA filter that is commonly used in sunscreen formulations. It provides protection against UVA radiation, which is responsible for skin aging and skin cancer.
特性
CAS番号 |
132316-35-9 |
|---|---|
製品名 |
2-Ethylhexyl 4-dimethylaminobenzoate; 1-(4-methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione |
分子式 |
C37H49NO5 |
分子量 |
587.8 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-ethylhexyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C20H22O3.C17H27NO2/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15;1-5-7-8-14(6-2)13-20-17(19)15-9-11-16(12-10-15)18(3)4/h5-12H,13H2,1-4H3;9-12,14H,5-8,13H2,1-4H3 |
InChIキー |
GDHLLGRPDUYNRS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |
正規SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)N(C)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |
同義語 |
avobenzone, padimate O drug combination avonbenzone - padimate O Photoplex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



